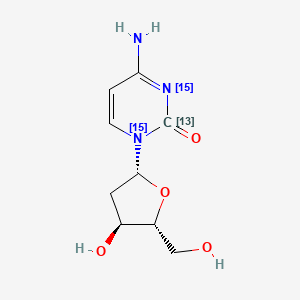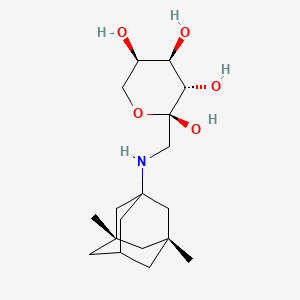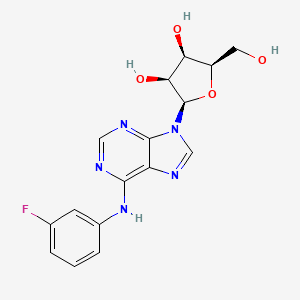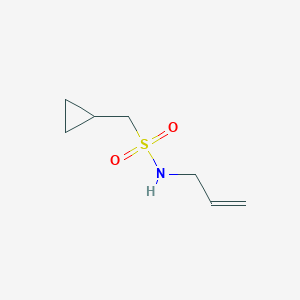![molecular formula C15H22F2N2O2 B13859538 1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . This compound is structurally similar to fluvoxamine but lacks a fluorine atom, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Fluvoxamine typically involves the modification of the fluvoxamine structure to remove the fluorine atom. This can be achieved through various chemical reactions, including dehalogenation processes. Specific details on the synthetic routes and reaction conditions for Desfluoro Fluvoxamine are not widely documented in the literature .
Industrial Production Methods: Industrial production methods for Desfluoro Fluvoxamine would likely follow similar protocols to those used for fluvoxamine, with adjustments to account for the absence of the fluorine atom. This may involve large-scale dehalogenation reactions under controlled conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s pharmacological properties.
Reduction: The addition of hydrogen or removal of oxygen, which may affect the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of fluorine removal on the pharmacological properties of SSRIs.
Biology: Investigated for its interactions with serotonin receptors and other biological targets.
Industry: Potential use in the development of new pharmaceuticals with modified properties.
Mécanisme D'action
Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
Fluvoxamine: The parent compound, a well-known SSRI used in the treatment of OCD and depression.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with distinct pharmacokinetic properties and clinical applications.
Uniqueness: Desfluoro Fluvoxamine is unique due to the absence of the fluorine atom, which may influence its pharmacological profile and interactions with biological targets. This structural difference can lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .
Propriétés
Formule moléculaire |
C15H22F2N2O2 |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3 |
Clé InChI |
IREIMYRIFHIJAG-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



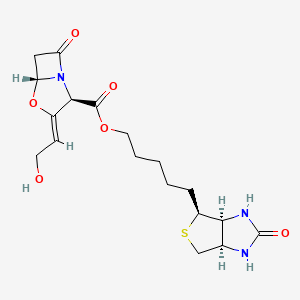
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
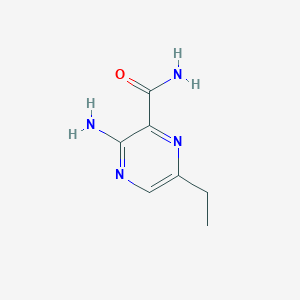
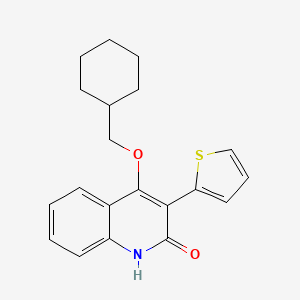
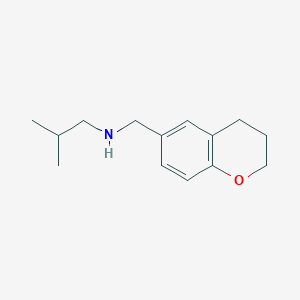
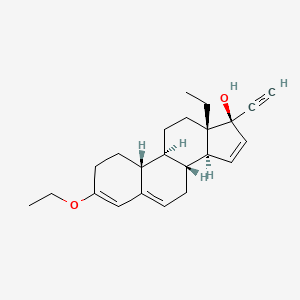
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
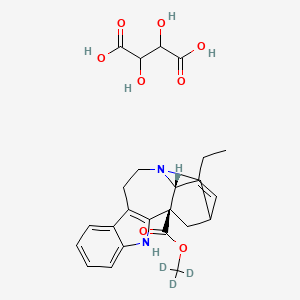
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
